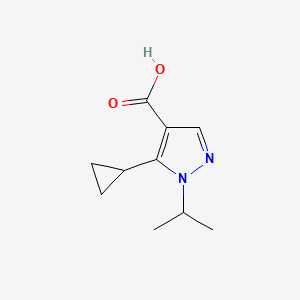

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a cyclopropyl substituent at the 5-position, an isopropyl group at the 1-position, and a carboxylic acid moiety at the 4-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for developing inhibitors targeting proteins such as Keap1 . Its structural flexibility allows for diverse modifications, making it a valuable scaffold in medicinal chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

5-cyclopropyl-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)12-9(7-3-4-7)8(5-11-12)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMAYQYUXRQMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with an appropriate β-keto ester or diketone under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further functionalization to introduce the isopropyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or nitro groups.

Applications De Recherche Scientifique

Biological Activities

5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that modifications in the pyrazole structure can enhance activity against various bacterial strains.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties, particularly against certain types of tumors. The mechanism is thought to involve the induction of apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of pyrazole derivatives against resistant strains of bacteria. The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Action

In another study, researchers assessed the anti-inflammatory activity of various pyrazole derivatives, including 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting a promising therapeutic application in inflammatory diseases.

Mécanisme D'action

The mechanism of action of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors that mediate cellular signaling.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

*Calculated based on molecular formula.

Key Observations:

- Substituent Bulk and Conformation : The isopropyl group at the 1-position in the target compound introduces moderate steric hindrance compared to bulkier groups like 3-(trifluoromethyl)phenyl or phenyl . This affects binding interactions in biological systems.

- Electronic Effects : The cyclopropyl group at the 5-position provides a strained, electron-rich ring, contrasting with electron-withdrawing substituents like bromine or trifluoromethyl .

- Carboxylic Acid vs. Ester : The carboxylic acid moiety enhances polarity and hydrogen-bonding capacity compared to ester derivatives (e.g., methyl ester in ), influencing solubility and target affinity.

Physicochemical Properties

Activité Biologique

5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1248355-30-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a cyclopropyl group, an isopropyl group, and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets.

The molecular formula of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is , with a molecular weight of 194.23 g/mol. The synthesis typically involves the cyclization of cyclopropyl hydrazine with β-keto esters or diketones under acidic or basic conditions to form the pyrazole ring, followed by functionalization to introduce the isopropyl and carboxylic acid groups .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | A549 (lung cancer) | TBD | Enzyme inhibition |

| Similar Pyrazoles | HCT116 (colon cancer) | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| Similar Pyrazoles | MCF-7 (breast cancer) | 0.46 ± 0.04 | Apoptosis induction |

The mechanism of action for these compounds often involves the inhibition of specific kinases or enzymes that play critical roles in cancer cell proliferation and survival .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory effects. The presence of the carboxylic acid group in 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid enhances its potential to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .

Case Studies and Research Findings

Several research studies have focused on the biological activity of pyrazole compounds:

- Antitumor Activity : In a study by Wei et al., derivatives of pyrazole were screened for their ability to inhibit A549 cell growth, with some compounds showing significant cytotoxicity at low concentrations (IC50 = 26 µM) .

- Kinase Inhibition : Research has indicated that certain pyrazole derivatives can inhibit Aurora-A kinase, which is crucial in cell cycle regulation. Compounds displaying IC50 values as low as 0.16 µM demonstrate strong potential as therapeutic agents in oncology .

- Apoptosis Induction : Another study reported that specific pyrazole derivatives could induce apoptosis in cancer cells, further supporting their role as potential anticancer agents .

The biological activity of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is largely attributed to its ability to bind to target enzymes or receptors, modulating their activity. The structural features of the compound, particularly the cyclopropyl and isopropyl groups, contribute to its binding affinity and specificity towards various biological targets, impacting metabolic pathways and cellular signaling processes .

Q & A

Q. What are the standard synthetic routes for 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via multi-step procedures involving cyclocondensation or Suzuki coupling. For example, general procedure B1 ( ) uses aryl bromides and sulfonamides under palladium catalysis, with reaction times ranging from 18–25 hours. Purity optimization involves:

- Reaction Monitoring : LC-MS to confirm complete conversion (e.g., >90% purity achieved via preparative HPLC in ).

- Purification : Flash column chromatography (ethyl acetate/hexane gradients) or preparative HPLC for polar derivatives.

- Yield Improvement : Adjusting stoichiometry of reagents (e.g., 1:1.2 molar ratio of aryl bromide to sulfonamide) and reaction temperature (60–80°C) .

Q. Which analytical techniques are most effective for characterizing 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR (e.g., DMSO- as solvent) to confirm cyclopropyl proton signals (δ 0.27–0.77 ppm) and carboxylic acid protons (δ 12.32 ppm) .

- LC-MS : Retention times (e.g., 2.67–3.47 min) and molecular ion peaks (e.g., m/z 384.1 [M+1]+) for purity assessment .

- Elemental Analysis : To validate empirical formulas (e.g., CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected peaks in NMR or LC-MS?

- Methodological Answer : Contradictions may arise from residual solvents, rotamers, or impurities. Strategies include:

Q. What strategies are recommended for optimizing substituent effects on biological activity in pyrazole derivatives?

- Methodological Answer : Substituent position (4- vs. 5-carboxylic acid) significantly impacts activity. For example:

- Bioisosteric Replacement : Replace cyclopropyl with trifluoroethyl groups to enhance metabolic stability ().

- Structure-Activity Relationship (SAR) : Compare inhibitory potency against targets like Keap1 () using enzyme-linked assays (IC values).

Example Table :

| Substituent Position | Biological Activity | Target Interaction |

|---|---|---|

| 4-Carboxylic Acid | Anti-inflammatory | COX-2 inhibition |

| 5-Carboxylic Acid | Antimicrobial | DNA gyrase binding |

Q. How should researchers design experiments to evaluate the compound’s interaction with biological targets like Keap1?

- Methodological Answer : Use fragment-based screening:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) at varying concentrations (1–100 µM) .

- Crystallography : Co-crystallize the compound with Keap1 Kelch domain to identify binding motifs (e.g., sulfonamide interactions) .

- Cellular Assays : Luciferase reporter systems (e.g., Nrf2 activation in HEK293 cells) to quantify pathway modulation .

Data Contradiction Analysis

Q. How can discrepancies in purity levels post-purification (e.g., 60% vs. 95%) be addressed?

- Methodological Answer : Discrepancies often stem from residual solvents or column bleed. Solutions include:

- Secondary Purification : Re-chromatography with alternative solvents (e.g., methanol/dichloromethane for polar impurities) .

- Ion-Exchange Chromatography : For acidic/basic impurities (e.g., residual sulfonamide in ).

- Recrystallization : Use ethanol/water mixtures to isolate crystalline forms (e.g., white solids in ) .

Methodological Best Practices

Q. What are the best practices for scaling up synthesis without compromising yield?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.